

1,2-Benzoxazol-7-ol molecular weight and formula

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Compound of Interest

Compound Name: 1,2-Benzoxazol-7-ol

Cat. No.: B1288728

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In-Depth Technical Guide: 1,2-Benzoxazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of **1,2-Benzoxazol-7-ol**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the molecule's core attributes and methodologies for its synthesis and analysis.

Core Molecular Data

1,2-Benzoxazol-7-ol, a heterocyclic compound, possesses a molecular structure integrating a benzene ring fused with an isoxazole ring and a hydroxyl group. This arrangement confers specific physicochemical properties that are of interest in medicinal chemistry.

| Property | Value | Source |
|-------------------|---|--------|
| Molecular Formula | C ₇ H ₅ NO ₂ | N/A |
| Molecular Weight | 135.12 g/mol | N/A |
| CAS Number | 55559-31-4 | N/A |
| Melting Point | 124 °C | N/A |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **1,2-Benzoxazol-7-ol** is not readily available in the reviewed literature, general methodologies for the synthesis of benzisoxazole derivatives can be adapted. These methods often involve the cyclization of appropriately substituted phenols.

A plausible synthetic approach could involve the reaction of a suitably protected 2,3-dihydroxybenzonitrile or a related precursor, followed by cyclization to form the isoxazole ring and subsequent deprotection of the hydroxyl group at the 7-position. The progress of such a synthesis would be monitored by standard analytical techniques.

General Experimental Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of **1,2-Benzoxazol-7-ol**.

Analytical Characterization

Detailed spectroscopic data for **1,2-Benzoxazol-7-ol** is not extensively published. However, based on the analysis of structurally similar compounds, such as 3-hydroxy-1,2-benzisoxazole, the following spectroscopic characteristics can be anticipated:

- ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the isoxazole ring and the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.
- ¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbons of the aromatic ring will resonate in the typical downfield region, with the carbon attached to the hydroxyl group and the carbons of the isoxazole ring showing characteristic chemical shifts.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the signaling pathways directly modulated by **1,2-Benzoxazol-7-ol**. The broader class of benzisoxazole derivatives has been investigated for a range of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects. This suggests that **1,2-Benzoxazol-7-ol** could be a valuable scaffold for further investigation in drug discovery programs.

Given the absence of specific pathway information, a logical workflow for investigating the biological activity of this compound is proposed below.

Workflow for Biological Activity Screening:

Caption: A proposed workflow for the initial biological screening of **1,2-Benzoxazol-7-ol**.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of **1,2-Benzoxazol-7-ol**, which could unlock its potential as a lead compound in various therapeutic areas.

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